molecular formula C6H4FN3 B13142714 4-Amino-2-fluoronicotinonitrile

4-Amino-2-fluoronicotinonitrile

Katalognummer: B13142714
Molekulargewicht: 137.11 g/mol
InChI-Schlüssel: XLZFRMHTWXEQLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-fluoronicotinonitrile is an organic compound with the molecular formula C₆H₄FN₃ It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 2-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoronicotinonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by cyano group replacement and aminolysis substitution. For example, m-trifluoromethyl fluorobenzene can be used as a starting material, undergoing bromination, cyano group replacement, and finally aminolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. The process generally involves the use of readily available chemicals such as glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-fluoronicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-fluoronicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2-fluoronicotinonitrile involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-2-fluoronicotinonitrile is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Eigenschaften

Molekularformel

C6H4FN3

Molekulargewicht

137.11 g/mol

IUPAC-Name

4-amino-2-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10)

InChI-Schlüssel

XLZFRMHTWXEQLB-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1N)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.